![molecular formula C25H23N3O6S B2942811 2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 847487-40-5](/img/structure/B2942811.png)
2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C25H23N3O6S and its molecular weight is 493.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide (CAS Number: 847487-40-5) is a synthetic organic molecule that belongs to the class of benzothiazepine derivatives. This compound is characterized by its complex structure, which includes a thiazepine core and various functional groups that contribute to its potential biological activities. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C25H23N3O6S
- Molecular Weight : 493.5 g/mol
- Structural Features :
- Benzothiazepine core
- Methoxy and nitro substituents
This unique structure suggests that the compound may interact with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds containing benzothiazepine structures exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Microbial Strain | Activity Observed |
---|---|
Bacillus cereus | Strong inhibition |
Staphylococcus aureus | Moderate inhibition |
Escherichia coli | Weak inhibition |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies using various cancer cell lines. The NCI-60 cell line screening has shown promising results, indicating that the compound may inhibit cell proliferation through apoptosis induction. The specific pathways affected include:
- Inhibition of DNA synthesis
- Induction of cell cycle arrest
For instance, studies reported IC50 values ranging from 0.47 µM to 1.4 µM against specific targets related to cancer cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory effects of benzothiazepine derivatives are also noteworthy. The presence of methoxy and nitro groups may enhance the lipophilicity of the compound, facilitating its penetration into cells and its interaction with inflammatory mediators. Preliminary tests suggest that this compound can inhibit pro-inflammatory cytokines in vitro.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated a series of benzothiazepine derivatives for their antimicrobial activity using disc diffusion methods. The target compound exhibited superior activity against Bacillus species compared to other tested derivatives .
- Anticancer Mechanism Investigation : Research involving the NCI-60 panel revealed that the compound significantly reduced the viability of several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Propiedades
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-33-20-11-10-16(12-21(20)34-2)23-14-25(30)27(19-8-3-4-9-22(19)35-23)15-24(29)26-17-6-5-7-18(13-17)28(31)32/h3-13,23H,14-15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJARLPYKVROXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.